Bienvenue dans la boutique en ligne BenchChem!

2-(4-Fluorophenyl)azetidine

Medicinal Chemistry Lipophilicity ADME Prediction

2-(4-Fluorophenyl)azetidine (CAS 959238-17-6) is a four-membered nitrogen-containing heterocycle with a 4-fluorophenyl substituent at the C2 position, molecular formula C9H10FN, and molecular weight 151.18 g/mol. The compound exists as a racemic mixture in its free base form, with the (R)- and (S)-enantiomers also available under separate CAS registrations.

Molecular Formula C9H10FN
Molecular Weight 151.18 g/mol
CAS No. 959238-17-6
Cat. No. B1453871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)azetidine
CAS959238-17-6
Molecular FormulaC9H10FN
Molecular Weight151.18 g/mol
Structural Identifiers
SMILESC1CNC1C2=CC=C(C=C2)F
InChIInChI=1S/C9H10FN/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9,11H,5-6H2
InChIKeyLWSFAJGOENYINQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)azetidine (CAS 959238-17-6): Procurement-Grade Azetidine Scaffold with Differentiated Physicochemical Profile


2-(4-Fluorophenyl)azetidine (CAS 959238-17-6) is a four-membered nitrogen-containing heterocycle with a 4-fluorophenyl substituent at the C2 position, molecular formula C9H10FN, and molecular weight 151.18 g/mol [1]. The compound exists as a racemic mixture in its free base form, with the (R)- and (S)-enantiomers also available under separate CAS registrations [2]. Its structural characteristics position it as a versatile building block in medicinal chemistry, where the azetidine ring serves as a conformationally constrained scaffold with reduced ring strain relative to three-membered aziridines [3].

Why 2-(4-Fluorophenyl)azetidine Cannot Be Interchanged with Other Azetidine Derivatives in Research and Development


2-(4-Fluorophenyl)azetidine exhibits quantifiable differentiation from structurally analogous azetidine derivatives in terms of physicochemical properties and scaffold-dependent biological activity. The 4-fluorophenyl substituent confers a specific lipophilicity profile (calculated LogP = 1.52–2.19) that differs from the chlorophenyl analog and unsubstituted azetidine . Furthermore, azetidine scaffolds bearing aromatic substituents at the C2 position have been demonstrated to exhibit target-dependent potency variations in biological systems, including GABA uptake inhibition and kinase inhibition, where subtle substituent changes produce measurable shifts in IC50 values [1][2]. Substitution with a non-fluorinated phenyl group or alternative heterocyclic scaffolds without empirical verification introduces uncontrolled variables in both synthetic and biological workflows.

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)azetidine (CAS 959238-17-6) Versus Closest Comparators


Physicochemical Differentiation: Calculated LogP of 2-(4-Fluorophenyl)azetidine vs. 2-(4-Chlorophenyl)azetidine and Unsubstituted Azetidine

2-(4-Fluorophenyl)azetidine exhibits a calculated LogP of 1.52–2.19 , representing a quantifiable lipophilicity difference versus both the unsubstituted azetidine scaffold (calculated LogP approximately -0.29) and the 4-chlorophenyl analog (calculated LogP approximately 2.08–2.39, based on the increased hydrophobicity of chlorine vs. fluorine) [1]. This differential lipophilicity directly influences predicted membrane permeability and partitioning behavior in biological assays.

Medicinal Chemistry Lipophilicity ADME Prediction

Scaffold-Dependent CSF-1R Inhibition: Azetidine Series IC50 Benchmarking for Kinase Inhibitor Development

Azetidine scaffolds bearing aromatic substituents at the C2 position have been optimized as colony stimulating factor-1 receptor (CSF-1R) Type II inhibitors. The representative azetidine-based compound 4a demonstrated an IC50 of 9.1 nM against CSF-1R, while further optimization yielded JTE-952 ((S)-8b) with a cellular IC50 of 20 nM and favorable pharmacokinetic profile [1][2]. While 2-(4-fluorophenyl)azetidine itself has not been directly assayed in published CSF-1R studies, the scaffold class establishes a validated potency range for azetidine-based inhibitors.

Kinase Inhibition CSF-1R Immuno-oncology Medicinal Chemistry

Azetidine Scaffold in GABA Uptake Inhibition: Conformational Constraint vs. Piperidine Analogs

Azetidine derivatives representing conformationally constrained GABA or β-alanine analogs were evaluated for their potency as GABA-uptake inhibitors. The 3-hydroxy-3-(4-methoxyphenyl)azetidine series demonstrated that the azetidine ring serves as an effective bioisosteric replacement for the piperidine ring present in the known GABA-uptake inhibitor NNC-05-2045 [1]. This scaffold substitution provides a distinct conformational constraint profile, with azetidine derivatives exhibiting different GAT subtype selectivity patterns compared to their piperidine counterparts.

Neuroscience GABA Transporter CNS Drug Discovery

Antibacterial Potential of Azetidine Scaffolds: MIC99 < 10 µM Against Mycobacterium tuberculosis

A series of azetidine derivatives (termed BGAz) demonstrated potent bactericidal activity with MIC99 values < 10 µM against both drug-sensitive Mycobacterium tuberculosis and multidrug-resistant MDR-TB strains [1]. Critically, these compounds exhibited no detectable resistance development under standard selection conditions, a differentiated property compared to many existing antitubercular agents [1]. 2-(4-Fluorophenyl)azetidine serves as a core building block for the synthesis of functionalized azetidine derivatives that may access this promising antibacterial chemotype.

Antibacterial Tuberculosis Infectious Disease Drug Discovery

Azetidine-Based FabI Inhibitors: IC50 ≥ 0.058 µM and MIC ≥ 0.06 µg/mL Against MRSA and MRSE

Azetidine-based ene-amides were discovered as potent bacterial enoyl-ACP reductase (FabI) inhibitors, with lead compounds displaying IC50 values as low as 0.058 µM against the FabI enzyme and MIC values as low as 0.06 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-sensitive S. aureus (MSSA), and methicillin-resistant Staphylococcus epidermidis (MRSE) [1]. This dual potency profile establishes the azetidine scaffold as a privileged chemotype for FabI-targeted antibacterial drug discovery.

Antibacterial FabI Inhibition MRSA Drug Discovery

Chiral Differentiation: (R)- vs. (S)-2-(4-Fluorophenyl)azetidine Stereochemical Impact on Biological Activity

2-(4-Fluorophenyl)azetidine is available as a racemic mixture (CAS 959238-17-6) and as the individual (R)-enantiomer (CAS 1213536-79-8) and (S)-enantiomer [1]. In medicinal chemistry applications involving azetidine scaffolds, stereochemistry has been demonstrated to significantly impact target binding and biological activity; for example, the clinical CSF-1R inhibitor candidate JTE-952 is the (S)-enantiomer (S)-8b, highlighting the importance of stereochemical control in lead optimization [2].

Stereochemistry Chiral Resolution Medicinal Chemistry

High-Value Research and Industrial Applications for 2-(4-Fluorophenyl)azetidine (CAS 959238-17-6) Based on Quantifiable Differentiation Evidence


Kinase Inhibitor Lead Discovery: CSF-1R Targeted Medicinal Chemistry

2-(4-Fluorophenyl)azetidine serves as a core building block for synthesizing novel CSF-1R Type II inhibitors. The azetidine scaffold has been clinically validated with JTE-952 demonstrating a cellular IC50 of 20 nM and favorable pharmacokinetics [1]. The distinct physicochemical profile of 2-(4-fluorophenyl)azetidine (LogP = 1.52–2.19) enables SAR exploration around lipophilicity optimization for kinase inhibitor programs targeting immuno-oncology and inflammatory diseases .

CNS Drug Discovery: GABA Uptake Inhibitor Scaffold Development

Azetidine derivatives represent conformationally constrained GABA analogs with differentiated GAT subtype selectivity compared to piperidine-based inhibitors [1]. 2-(4-Fluorophenyl)azetidine provides a synthetically accessible entry point for exploring the SAR of C2-aryl substituted azetidines as potential therapeutic agents for epilepsy, neuropathic pain, and other GABAergic disorders.

Anti-Infective Drug Discovery: Novel Antitubercular and Anti-MRSA Agent Development

Azetidine scaffolds have demonstrated potent bactericidal activity against M. tuberculosis (MIC99 < 10 µM) with no detectable resistance [1], and potent FabI inhibition against MRSA and MRSE (MIC ≥ 0.06 µg/mL) . 2-(4-Fluorophenyl)azetidine serves as a versatile intermediate for the synthesis of functionalized azetidine derivatives targeting these clinically urgent anti-infective indications.

Asymmetric Synthesis and Chiral SAR Studies

The availability of 2-(4-fluorophenyl)azetidine as both racemic mixture (CAS 959238-17-6) and individual (R)- and (S)-enantiomers enables precise stereochemical control in synthetic workflows [1]. This is particularly critical for kinase inhibitor programs where enantiomeric purity significantly impacts target potency and pharmacokinetic properties, as demonstrated in the development of JTE-952 [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Fluorophenyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.